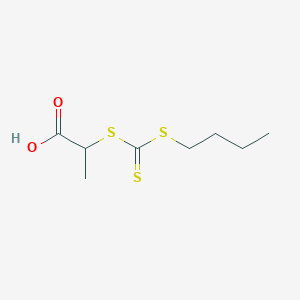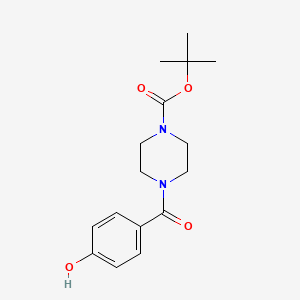
1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene is represented by the InChI code: 1S/C8H8F2O2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3 . This indicates the presence of 8 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 174.15 . The compound is stored at temperatures between 2-8°C .Wirkmechanismus
The mechanism of action of 1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene is not fully understood. However, it is believed that the compound acts as an electron-withdrawing group, which can increase the reactivity of the molecules it interacts with. This increased reactivity can lead to a range of different reactions, depending on the nature of the molecules it interacts with.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that the compound can interact with a range of biological molecules, including DNA and proteins. It has also been shown to have an effect on the activity of enzymes, which can lead to changes in the metabolism of cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene in laboratory experiments include its low toxicity, low vapor pressure, and its ability to interact with a range of biological molecules. Its low boiling point also makes it ideal for use in a variety of reactions. However, the compound is also highly reactive, which can lead to unwanted side reactions.
Zukünftige Richtungen
There are a number of potential future directions for research involving 1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene. One area of research is to further understand the mechanism of action of the compound and the biochemical and physiological effects it has on cells. Another potential area of research is to explore the use of this compound in the synthesis of pharmaceuticals and other chemicals. Finally, further research could be conducted on the use of this compound as a catalyst in polymer synthesis.
Synthesemethoden
1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene can be synthesized using a variety of methods. The most common method is a two-step reaction involving the reaction of 1,4-difluorobenzene with 2-methoxy-2-methylpropan-1-ol in the presence of a base. This reaction produces the desired product in high yields. Other methods of synthesis include the use of a Friedel-Crafts alkylation reaction, a Grignard reaction, and a Beckmann rearrangement.
Wissenschaftliche Forschungsanwendungen
1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene has a range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of fluorinated compounds. It is also used as a catalyst in the synthesis of polymers and as a solvent for a variety of reactions. This compound has also been used in the synthesis of pharmaceuticals, pesticides, and other chemicals.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinsing cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
1,4-difluoro-2-(methoxymethoxy)-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-6-7(10)3-4-8(11)9(6)13-5-12-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYOHTZNTLPHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OCOC)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxypiperidine](/img/structure/B6322706.png)
![5-Methoxybenzo[d]thiazole-6-carboxylic acid](/img/structure/B6322709.png)

![1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6322730.png)







